molecular formula C17H19ClO6 B11958044 7-Chloro-4'-hydroxy-2',4,6-trimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex[2]EN]-3-one CAS No. 1238-64-8

7-Chloro-4'-hydroxy-2',4,6-trimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex[2]EN]-3-one

Cat. No.: B11958044
CAS No.: 1238-64-8
M. Wt: 354.8 g/mol
InChI Key: QDNCNBBKBODBDR-UHFFFAOYSA-N
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Description

7-Chloro-4’-hydroxy-2’,4,6-trimethoxy-6’-methyl-3H-spiro[benzofuran-2,1’-cyclohex2EN]-3-one is a complex organic compound with the molecular formula C17H19ClO6 and a molecular weight of 354.79 g/mol . This compound is known for its unique spiro structure, which involves a benzofuran ring fused to a cyclohexene ring. It is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4’-hydroxy-2’,4,6-trimethoxy-6’-methyl-3H-spiro[benzofuran-2,1’-cyclohex2EN]-3-one typically involves multiple steps. One common method starts with the condensation of 2-chloro-4,6-dimethoxybenzaldehyde with 2-methyl-1,3-cyclohexanedione under acidic conditions to form the spiro compound . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its specialized use in research. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4’-hydroxy-2’,4,6-trimethoxy-6’-methyl-3H-spiro[benzofuran-2,1’-cyclohex2EN]-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in hydroquinones.

Scientific Research Applications

7-Chloro-4’-hydroxy-2’,4,6-trimethoxy-6’-methyl-3H-spiro[benzofuran-2,1’-cyclohex2EN]-3-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of fungal infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-4’-hydroxy-2’,4,6-trimethoxy-6’-methyl-3H-spiro[benzofuran-2,1’-cyclohex2EN]-3-one involves its interaction with cellular components. It is thought to inhibit fungal cell mitosis and nucleic acid synthesis by binding to and interfering with the function of spindle and cytoplasmic microtubules . This binding disrupts the normal cell division process, leading to cell death.

Properties

CAS No.

1238-64-8

Molecular Formula

C17H19ClO6

Molecular Weight

354.8 g/mol

IUPAC Name

7-chloro-3'-hydroxy-1',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohexene]-3-one

InChI

InChI=1S/C17H19ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-9,19H,5H2,1-4H3

InChI Key

QDNCNBBKBODBDR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC)O

Origin of Product

United States

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